molecular formula C8H16O4S B14414859 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one CAS No. 87084-03-5

1,1-Diethoxy-3-(methanesulfinyl)propan-2-one

Cat. No.: B14414859
CAS No.: 87084-03-5
M. Wt: 208.28 g/mol
InChI Key: CFIPPNDOMGPQDC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is an organic compound with a unique structure that includes both diethoxy and methanesulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl acetal with a sulfinyl compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-3-(methanesulfinyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the diethoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group typically yields a sulfone, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1,1-Diethoxy-3-(methanesulfinyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one involves its interaction with molecular targets through its functional groups. The diethoxy and methanesulfinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxy-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a methanesulfinyl group.

    1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyphenyl group, offering different reactivity and applications.

Uniqueness

1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not achievable with similar compounds.

Properties

CAS No.

87084-03-5

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

1,1-diethoxy-3-methylsulfinylpropan-2-one

InChI

InChI=1S/C8H16O4S/c1-4-11-8(12-5-2)7(9)6-13(3)10/h8H,4-6H2,1-3H3

InChI Key

CFIPPNDOMGPQDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CS(=O)C)OCC

Origin of Product

United States

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